![molecular formula C21H20O6 B14791861 (1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[310]hexan-3-yl]ethyl benzoate is a complex organic compound featuring a bicyclic structure with benzoyloxy and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate typically involves multiple steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the 2,6-dioxabicyclo[3.1.0]hexane ring system.
Introduction of the benzoyloxy group: This is achieved through esterification reactions, where a hydroxyl group on the bicyclic core reacts with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the benzoate group: The final step involves the esterification of the remaining hydroxyl group with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing the benzoate or benzoyloxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
In biological research, it serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine
Industry
Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes that catalyze ester hydrolysis. The bicyclic structure and ester groups allow it to fit into the active sites of these enzymes, leading to the cleavage of ester bonds and the release of the corresponding alcohol and acid.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]methyl benzoate
- (1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]propyl benzoate
Uniqueness
The unique combination of the bicyclic core and the specific positioning of the benzoyloxy and benzoate groups distinguishes (1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[310]hexan-3-yl]ethyl benzoate from its analogs
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(5R)-3-(1-benzoyloxyethyl)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate |
InChI |
InChI=1S/C21H20O6/c1-13(24-18(22)14-9-5-3-6-10-14)16-17(21(2)20(25-16)27-21)26-19(23)15-11-7-4-8-12-15/h3-13,16-17,20H,1-2H3/t13?,16?,17?,20?,21-/m1/s1 |
InChI Key |
GLFLRBKSXNCOCF-JVXSMPIOSA-N |
Isomeric SMILES |
CC(C1C([C@@]2(C(O1)O2)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1C(C2(C(O1)O2)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-16-carboxylate](/img/structure/B14791786.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)
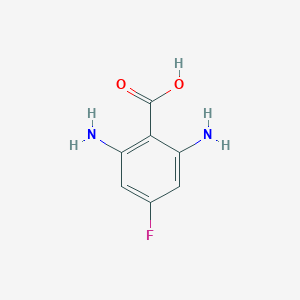
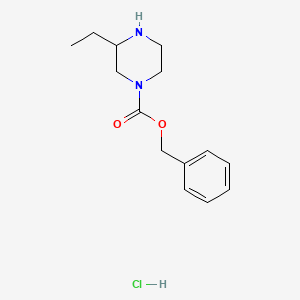

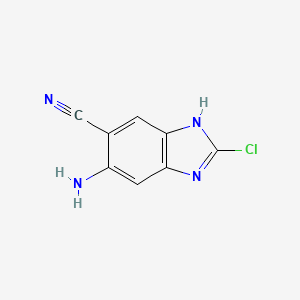
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
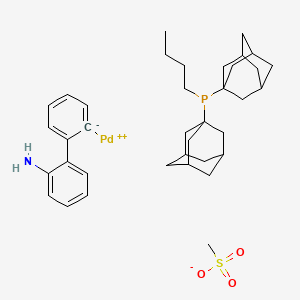
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
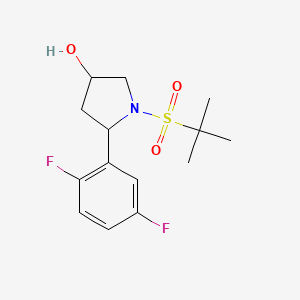
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)
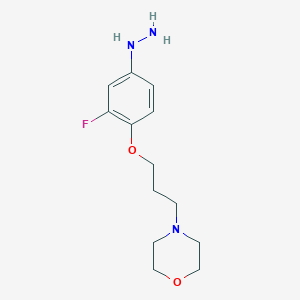
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
